molecular formula C11H21NO B2620322 4-(Cyclopentylmethoxy)piperidine CAS No. 883521-42-4

4-(Cyclopentylmethoxy)piperidine

Cat. No.: B2620322
CAS No.: 883521-42-4
M. Wt: 183.295
InChI Key: FVDACKFOQJSIMS-UHFFFAOYSA-N
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Description

4-(Cyclopentylmethoxy)piperidine is a chemical compound of interest in scientific research and development, particularly in the field of medicinal chemistry. It features a piperidine ring, a common structural motif in pharmaceuticals, substituted with a cyclopentylmethoxy group. This specific structure makes it a valuable intermediate or building block for the synthesis of more complex molecules. Researchers utilize this and similar piperidine-based compounds in the design and development of new therapeutic agents. Piperidine derivatives are frequently explored for their potential biological activities. The compound is intended for use in laboratory research settings only. It is not for diagnostic or therapeutic use in humans. Researchers should consult the relevant safety data sheet (SDS) and handle the material according to established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(cyclopentylmethoxy)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c1-2-4-10(3-1)9-13-11-5-7-12-8-6-11/h10-12H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVDACKFOQJSIMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)COC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Cyclopentylmethoxy Piperidine and Its Derivatives

Strategic Retrosynthesis and Identification of Key Intermediates

A logical retrosynthetic analysis of 4-(cyclopentylmethoxy)piperidine (I) reveals two primary disconnection points, leading to key intermediates. The first disconnection is at the ether linkage, suggesting a Williamson ether synthesis or a related etherification protocol. This approach identifies 4-hydroxypiperidine (B117109) (II) and a suitable cyclopentylmethyl halide or sulfonate (e.g., cyclopentylmethyl bromide) (III) as key precursors.

A second disconnection can be made at the C4-substituent bond of the piperidine (B6355638) ring. This strategy often involves the synthesis of a 4-substituted piperidine precursor that can be further elaborated. For instance, a 4-cyanopiperidine (B19701) derivative can serve as a versatile intermediate, which can be reduced and subsequently alkylated. tandfonline.comtandfonline.com

Key Intermediates in the Synthesis of this compound:

IntermediateStructureRole in Synthesis
4-HydroxypiperidineOH-substituted piperidineNucleophile in etherification reactions. nih.gov
CyclopentylmethanolCyclopentyl-substituted alcoholPrecursor to the cyclopentylmethoxy group.
1-Boc-4-hydroxypiperidineN-protected 4-hydroxypiperidineKey intermediate for controlled etherification.
Cyclopentylmethyl BromideHalogenated cyclopentane (B165970) derivativeElectrophile in Williamson ether synthesis.
1-Boc-4-piperidoneKetone precursorStarting material for reduction to 1-Boc-4-hydroxypiperidine.

Stereoselective and Diastereoselective Synthesis of the Piperidine Core

Achieving stereocontrol in the synthesis of substituted piperidines is paramount, as the biological activity of these compounds often depends on their three-dimensional structure. whiterose.ac.uk Several powerful methods have been developed for the stereoselective and diastereoselective construction of the piperidine ring.

One notable approach involves the use of chiral auxiliaries. The N-(tert-butylsulfinyl) group has proven to be an excellent chiral auxiliary, enabling the diastereoselective addition of Grignard reagents to δ-bromo N-(tert-butylsulfinyl)imines to afford α-chiral piperidines with high diastereoselectivity. acs.org This auxiliary can be easily cleaved under mild acidic conditions. acs.org

Enzymatic resolutions and asymmetric transformations offer another avenue for accessing enantiomerically pure piperidines. nih.gov Biocatalytic methods, employing enzymes like lipases, oxidases, and reductases, can provide high levels of enantio- and regioselectivity under environmentally benign conditions. nih.govrsc.orgchemistryviews.org For instance, a chemo-enzymatic approach combining chemical synthesis with a stereoselective one-pot amine oxidase/ene imine reductase cascade has been used to prepare stereo-defined 3- and 3,4-substituted piperidines. nih.gov

Furthermore, diastereoselective epoxidation of tetrahydropyridines followed by regioselective ring-opening provides a route to highly substituted and oxygenated piperidines. nih.gov The development of novel epoxidation reagents has allowed for the control of facial selectivity, even in sterically hindered systems. nih.gov

Optimization of Etherification and Alkylation Protocols for Cyclopentylmethoxy Introduction

The formation of the ether linkage between the piperidine ring and the cyclopentylmethoxy group is a crucial step in the synthesis of the target molecule. The Williamson ether synthesis is a classical and widely used method for this transformation. acs.orgnih.gov However, for sterically hindered substrates, such as those that might be encountered in the synthesis of complex derivatives, this SN2 reaction can be slow and result in low yields. acs.orgnih.gov

To overcome these limitations, optimization of reaction conditions is essential. numberanalytics.com This includes the careful selection of the base, solvent, and temperature. numberanalytics.com Strong, non-nucleophilic bases like sodium hydride are often employed to deprotonate the 4-hydroxypiperidine. Polar aprotic solvents such as DMF or DMSO can enhance the rate of the reaction. numberanalytics.com

Alternative methods for the synthesis of hindered ethers have also been explored. An electrochemical approach, reviving the Hofer-Moest reaction, has been shown to be effective for the synthesis of hindered dialkyl ethers. acs.org This method involves the electrocatalytic generation of a carbocation from a carboxylic acid, which is then trapped by an alcohol. acs.org Copper-catalyzed methods have also been developed for the etherification of α-bromo carbonyl compounds, which can tolerate sterically hindered secondary and tertiary alcohols. nih.gov

Emerging Green Chemistry Approaches in Piperidine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals to reduce environmental impact and improve sustainability. nih.govunibo.it In the context of piperidine synthesis, this has led to the development of more environmentally friendly methods.

The use of greener solvents and reaction conditions is another important aspect. Water is an ideal green solvent, and efforts have been made to develop piperidine syntheses that can be performed in aqueous media. organic-chemistry.org Microwave-assisted organic synthesis has also emerged as a green technique, often leading to shorter reaction times and improved yields. researchgate.net

Recently, a new method for the green production of 2-aminomethylpiperidine from bio-renewable 2,5-bis(aminomethyl)furan (B21128) has been developed, showcasing the potential of biomass as a starting material for valuable piperidine derivatives. rsc.org

Flow Chemistry and Scalable Synthesis Techniques for Research Scale Production

Flow chemistry offers several advantages over traditional batch processing for the synthesis of fine chemicals and pharmaceuticals, including improved safety, better heat and mass transfer, and the potential for automation and scalability. acs.orgresearchgate.net These benefits are particularly relevant for the research-scale production of compounds like this compound.

Continuous flow protocols have been successfully developed for the synthesis of functionalized piperidines. acs.orgacs.org For instance, a highly diastereoselective synthesis of α-chiral piperidines has been achieved using a continuous flow system, allowing for rapid reaction times (within minutes) and excellent yields. acs.org This flow process was also shown to be readily scalable without the need for significant re-optimization. acs.org

The scalability of synthetic routes is a critical consideration, even at the research stage, as it provides a pathway for producing larger quantities of material for further studies. tandfonline.comtandfonline.com Methods that utilize readily available starting materials, have high yields, and involve simple purification procedures are particularly desirable for scalable synthesis. researchgate.net For example, a four-step, kilogram-scale protocol for the preparation of a 4-substituted piperidine intermediate has been reported, highlighting the potential for large-scale production. tandfonline.com

Synthesis of Isotopically Labeled this compound for Mechanistic Studies

Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms and studying the metabolic fate of drug candidates. nih.govacs.org The synthesis of isotopically labeled this compound can provide insights into the various steps of its formation and its behavior in biological systems.

Deuterium (B1214612) labeling is a common strategy used in mechanistic studies. nih.govacs.org For example, deuterium can be incorporated at specific positions of the piperidine ring to probe the stereochemistry of enzymatic reductions or to determine kinetic isotope effects (KIEs). nih.govnih.gov A significant KIE can indicate that a particular C-H bond is broken in the rate-determining step of a reaction. nih.gov

The synthesis of isotopically labeled compounds often requires the use of labeled starting materials or reagents. For instance, deuterated borohydride (B1222165) reagents can be used to introduce deuterium during a reduction step. In chemo-enzymatic syntheses, deuterated glucose can be used to generate deuterated cofactors in situ, leading to the incorporation of deuterium into the final product. nih.gov

Mechanistic studies employing isotopically labeled compounds can help to refine and optimize synthetic routes by providing a deeper understanding of the underlying reaction pathways. nih.govacs.org

Structure Activity Relationship Sar Studies of 4 Cyclopentylmethoxy Piperidine and Its Analogues

Systematic Elucidation of Substituent Effects on Biological Activity (non-clinical, non-human context)

The systematic exploration of substituent effects on the 4-(cyclopentylmethoxy)piperidine scaffold has revealed critical insights into the structural requirements for biological activity in non-clinical research. Studies have shown that modifications to both the piperidine (B6355638) ring and the cyclopentylmethoxy group can significantly modulate the pharmacological profile of these compounds.

For instance, in a series of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives, which share a similar piperidine core, the introduction of a powerful electron-withdrawing cyano group on the piperidine nitrogen (compound 5d) resulted in the most potent and selective ligand for the dopamine (B1211576) transporter (DAT), with a DAT IC₅₀ of 3.7 nM and a DAT/SERT selectivity of 615. nih.gov This highlights the profound impact of electronic effects on the piperidine nitrogen in dictating binding affinity and selectivity. nih.gov

Furthermore, research on other piperidine-containing molecules has demonstrated the importance of substitution patterns on the aromatic rings. In one study, 4-methoxyindole (B31235) analogs showed higher potency compared to indoles lacking this substituent. dndi.org Conversely, the addition of other substituents to an azaindole core generally led to a loss of activity, with the exception of 5-amino-substituted analogs which, however, also exhibited increased cytotoxicity. dndi.org

In the context of piperidine-4-carboxamides, a trifluoromethyl group at the 4-position of a phenyl moiety (844-TFM) increased activity nearly tenfold compared to the parent compound. nih.gov However, moving this group to the 3-position resulted in reduced potency. nih.gov This underscores the sensitive dependence of biological activity on the specific placement of substituents.

The following table summarizes the effects of various substituents on the biological activity of piperidine analogues in a non-human, non-clinical context.

Compound/Series Substituent Modification Observed Effect on Biological Activity Reference
4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivative Introduction of a cyano group on the piperidine nitrogen (compound 5d) Most potent and selective ligand for DAT (IC₅₀ = 3.7 nM, DAT/SERT = 615) nih.gov
Azaindole-2-piperidine series Addition of various substituents to the azaindole core General loss of activity, except for 5-amino-substituted analogs which showed increased cytotoxicity dndi.org
Piperidine-4-carboxamide series 4-trifluoromethylphenyl (844-TFM) ~10-fold increase in activity (MIC = 1.5 µM) nih.gov
Piperidine-4-carboxamide series 3-trifluoromethylphenyl (9f) Reduced potency (MIC = 12.5 µM) nih.gov
Piperidine-4-carboxamide series Difluorination of the RHS phenyl moiety (5g-k) Did not reach the activity level of 844-TFM nih.gov
Piperidine-4-carboxamide series 3-fluoro and 4-trifluoromethyl phenyl moiety (5l) Similarly high activity as 844-TFM (MIC 0.6 μM) nih.gov

Conformational Analysis of the Piperidine Ring and its Influence on Ligand-Target Interactions

The conformation of the piperidine ring is a critical determinant of how this compound and its analogues interact with their biological targets. The piperidine ring typically adopts a chair conformation, which is the most stable arrangement. However, other conformations, such as the twist-boat, can also be populated and may be stabilized upon binding to a protein. nih.gov

The orientation of substituents on the piperidine ring is heavily influenced by its conformation. For instance, in N-acylpiperidines, a pseudoallylic strain forces a 2-substituent into an axial orientation. nih.gov This axial positioning creates a specific three-dimensional shape and provides a distinct vector for exploring the binding site of a target protein. nih.gov Computational studies have confirmed the preference for the axial orientation of 2-substituents in both phenyl-1-piperidines and N-acylpiperidines. nih.gov

The protonation state of the piperidine nitrogen is also crucial for ligand-target interactions. Molecular docking studies of piperidine derivatives targeting the sigma-1 receptor (S1R) have shown that the protonated piperidine nitrogen can form a bidentate salt bridge with the carboxylate groups of glutamate (B1630785) (Glu172) and aspartate (Asp126) residues. nih.gov This interaction, along with a π-cation interaction with a phenylalanine residue (Phe107), helps to stabilize the ligand in the binding pocket. nih.gov

Conformational Feature Influence on Ligand-Target Interaction Reference
Piperidine Ring Conformation (Chair vs. Twist-Boat) The less stable twist-boat conformation can be stabilized by protein-ligand interactions. nih.gov
Axial Orientation of 2-Substituents Creates a specific 3D shape and a unique exit vector to explore the binding site, driven by pseudoallylic strain in N-acylpiperidines. nih.gov
Protonated Piperidine Nitrogen Forms bidentate salt bridge interactions with acidic residues (e.g., Glu172, Asp126) in the binding pocket. nih.gov
π-Cation Interactions The ionized piperidine nitrogen can interact with aromatic residues (e.g., Phe107) to stabilize binding. nih.gov

Impact of Cyclopentylmethoxy Modifications on Pharmacological Profiles (non-human research)

Modifications to the cyclopentylmethoxy moiety of this compound analogues can significantly alter their pharmacological profiles in non-human research. This part of the molecule is crucial for establishing key interactions within the binding pockets of various biological targets.

For example, in a series of piperidine-4-carboxamides, the nature and position of substituents on a phenyl ring, which can be considered an analogue of the cyclopentyl group, had a dramatic effect on activity against Mycobacterium abscessus. nih.gov The introduction of a trifluoromethyl group at the 4-position of the phenyl ring (compound 844-TFM) led to a nearly tenfold increase in potency compared to the unsubstituted parent compound. nih.gov In contrast, moving this electron-withdrawing group to the 3-position resulted in a significant decrease in activity. nih.gov Further exploration with difluorinated derivatives did not yield compounds with improved activity over 844-TFM, but a combination of a 3-fluoro and 4-trifluoromethyl phenyl moiety resulted in a compound with similarly high potency. nih.gov These findings highlight the precise steric and electronic requirements of the binding pocket.

The length and nature of the linker connecting the cyclopentyl (or analogous) group to the piperidine core also play a critical role. In a study of sigma receptor ligands, the length of an alkyl linker did not show a clear influence on the affinity for the sigma-1 receptor among the most potent compounds. nih.gov However, in another series of compounds targeting monoamine transporters, the replacement of the ether oxygen in the diphenylmethoxyethyl side chain with a nitrogen atom was generally well-tolerated, indicating that these atoms are largely exchangeable in that specific scaffold. nih.gov

The following table summarizes the impact of modifications analogous to the cyclopentylmethoxy group on the pharmacological profiles of piperidine derivatives in non-human research.

Compound Series Modification (Analogous to Cyclopentylmethoxy Group) Impact on Pharmacological Profile Reference
Piperidine-4-carboxamides 4-Trifluoromethylphenyl ~10-fold increase in potency against M. abscessus nih.gov
Piperidine-4-carboxamides 3-Trifluoromethylphenyl Reduced potency against M. abscessus nih.gov
Piperidine-4-carboxamides Difluorinated phenyl derivatives No improvement in activity over the 4-trifluoromethylphenyl analog nih.gov
Piperidine-4-carboxamides 3-Fluoro and 4-trifluoromethyl phenyl Similarly high potency as the 4-trifluoromethylphenyl analog nih.gov
4-[2-(Diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives Replacement of benzhydryl ether oxygen with nitrogen Generally well-tolerated, indicating exchangeability nih.gov

Bioisosteric Replacements and Scaffold Hopping Strategies within the this compound Framework

Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry to identify novel compounds with improved properties while retaining the key pharmacophoric features of a lead molecule. dtic.milniper.gov.in These approaches have been applied to piperidine-containing scaffolds to explore new chemical space and overcome limitations of the original compounds.

A common bioisosteric replacement for the piperidine ring is the use of other saturated heterocycles. For example, a pyrrolidine (B122466) analog was found to be moderately active, though it suffered from lower metabolic stability. dndi.org In another instance, 2-azaspiro[3.3]heptane has been proposed as a piperidine bioisostere to enhance solubility and reduce metabolic degradation. enamine.net

Scaffold hopping can involve more significant structural changes. For example, one strategy involves ring opening or closure. dtic.mil A classic example is the transformation of morphine, which contains a piperidine ring as part of a complex fused system, to tramadol (B15222) through ring opening. dtic.mil Another approach is the replacement of a heterocyclic core with another. For instance, switching from an imidazopyridine to a 1,2,4-triazolopyridine scaffold resulted in a significant improvement in metabolic stability and a decrease in lipophilicity. niper.gov.in

In the context of quinazoline-based compounds, scaffold hopping by expanding a C-ring or performing an isometric replacement of an A/B ring system led to the discovery of new tubulin inhibitors with potent antiproliferative activity. nih.gov Similarly, a scaffold hopping approach inspired by known antimycobacterial agents led to a series of 4-aminoquinazolines with potent activity against Mycobacterium tuberculosis. nih.gov

The following table provides examples of bioisosteric replacements and scaffold hopping strategies applied to piperidine-containing frameworks and related systems.

Original Scaffold/Moiety Bioisosteric Replacement/Scaffold Hop Outcome Reference
Piperidine Pyrrolidine Moderately active but less metabolically stable dndi.org
Piperidine 2-Azaspiro[3.3]heptane Proposed to improve solubility and metabolic stability enamine.net
Imidazopyridine 1,2,4-Triazolopyridine Improved metabolic stability and reduced lipophilicity niper.gov.in
Quinazolin-dihydroquinoxalinone 4-(N-lactamphenyl)quinazolines and N-aryl-3,4-dihydroquinoxalin-2(1H)-ones Discovery of new tubulin inhibitors with potent antiproliferative activity nih.gov
Known antimycobacterial agents 4-Aminoquinazolines Identification of potent antimycobacterial agents nih.gov

Stereochemical Determinants of Potency and Selectivity for this compound Derivatives

Stereochemistry plays a pivotal role in the potency and selectivity of this compound derivatives and their analogues. The three-dimensional arrangement of atoms can significantly influence how a molecule fits into a binding site and interacts with its target.

In a study of piperidine derivatives as α-glucosidase inhibitors, the S-configuration of a particular compound was found to be superior to its R-enantiomer. researchgate.net Molecular dynamics simulations revealed that the S-isomer formed a more stable complex with the enzyme, maintaining a consistent binding pose. researchgate.net The binding energy of the S-isomer was approximately 11 kcal/mol lower than its counterpart, confirming its enhanced affinity. researchgate.net

The stereochemical configuration of ligands can also determine the geometry of the resulting metal complexes, which in turn can influence their catalytic activity. For example, in the ring-opening polymerization of rac-lactide, the stereochemistry of 2-(aminomethyl)piperidine-based ligands led to the formation of diastereomeric group IV metal complexes with either β-cis or α-cis geometries. rsc.org

Furthermore, the relative orientation of substituents on the piperidine ring is crucial. In a series of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine analogues, the exchange of the benzhydryl oxygen atom with a nitrogen atom was generally well-tolerated. nih.gov However, altering the position of the nitrogen atom to an adjacent position led to an enhanced interaction with the serotonin (B10506) transporter (SERT), highlighting the importance of the precise spatial arrangement of key functional groups. nih.gov

The following table illustrates the impact of stereochemistry on the activity of piperidine derivatives.

Compound Series/System Stereochemical Feature Impact on Potency/Selectivity Reference
Piperidine derivatives as α-glucosidase inhibitors S-configuration vs. R-configuration S-isomer showed superior inhibitory activity and a more stable binding pose. researchgate.net
2-(Aminomethyl)piperidine-based ligands Ligand stereochemistry Determined the diastereomeric geometry (β-cis or α-cis) of group IV metal complexes. rsc.org
4-[2-(Diphenylmethoxy)ethyl]-1-benzylpiperidine analogues Position of the benzhydryl nitrogen atom Shifting the nitrogen to an adjacent position enhanced interaction with the serotonin transporter (SERT). nih.gov

Mechanistic Investigations of 4 Cyclopentylmethoxy Piperidine at Molecular Targets in Vitro and Non Human in Vivo

Receptor Binding Affinity and Selectivity Profiling

The piperidine (B6355638) scaffold is a common feature in ligands targeting a range of receptors, including muscarinic acetylcholine (B1216132), histamine (B1213489), and sigma receptors.

M4 Muscarinic Acetylcholine Receptor: The M4 muscarinic acetylcholine receptor (M4R) is a G-protein coupled receptor (GPCR) involved in regulating neurotransmission. wikipedia.org M4Rs are inhibitory autoreceptors that, when activated, decrease acetylcholine release in the striatum. wikipedia.org Their role in modulating dopaminergic pathways has made them a target for conditions like Parkinson's disease. wikipedia.org The pharmacological profile of M4 receptors is characterized by high affinity for himbacine, moderate to high affinity for pirenzepine, and low affinity for methoctramine. nih.gov Studies on various ligands have revealed that allosteric modulators can potentiate the binding affinity of acetylcholine at the M4 receptor. nih.gov

Histamine H3 Receptor: The histamine H3 receptor (H3R), another GPCR, is highly expressed in the central nervous system (CNS) and acts as an auto- and heteroreceptor to control neurotransmission. nih.gov This has made it a target for a variety of disorders, including Alzheimer's disease and schizophrenia. nih.gov Research has identified numerous piperidine-containing compounds that act as potent H3R antagonists or inverse agonists. nih.gov For instance, certain indole- and benzothiophene-based compounds with a piperidine moiety have shown high affinity for the H3 receptor, with some exhibiting a Ki value as low as 0.6 nM. The unsubstituted piperidine ring in some series of compounds appears to be crucial for high affinity at the human H3R. nih.gov

Sigma-1 Receptor: The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. nih.gov It is a target for modulating cell growth and immune responses and is overexpressed in many tumors. nih.gov Numerous piperidine-containing ligands have been developed for this receptor. For example, 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is a potent sigma-1 receptor ligand that has shown neuroprotective effects. nih.govnih.gov In the search for dual-acting ligands, compounds with a piperidine core have been designed to target both the H3 and sigma-1 receptors, with some showing high affinity for both. nih.gov

Enzyme Inhibition Kinetics and Mechanistic Characterization

Piperidine derivatives have been investigated as inhibitors of various enzymes, including fatty acid amide hydrolase (FAAH) and monoamine oxidase (MAO).

Fatty Acid Amide Hydrolase (FAAH): FAAH is an enzyme that degrades fatty acid amides like anandamide, which have anti-inflammatory and analgesic effects. nih.gov Inhibition of FAAH is therefore a therapeutic strategy for pain and inflammation. nih.gov Cyclic piperidine/piperazine-based molecules have been identified as a novel class of potent FAAH inhibitors. nih.gov These compounds can act as covalent inhibitors, where the piperidine moiety appears to facilitate the covalent interaction with a key serine residue (Ser241) in the enzyme's active site. nih.gov Some dual inhibitors have been designed to target both FAAH and cyclooxygenase (COX) enzymes, with the carbamate (B1207046) functional group often being responsible for FAAH inhibition. nih.gov

Monoamine Oxidase (MAO): MAO inhibitors are used to treat neurodegenerative diseases like Parkinson's and various forms of depression. nih.gov Piperine, a natural compound containing a piperidine nucleus, is a known MAO inhibitor. nih.gov Studies on derivatives of 4-phenylpiperidine (B165713) have shown that they can be oxidized by MAO. nih.gov The substitution pattern on the piperidine ring influences the selectivity for MAO-A versus MAO-B. Derivatives with substitution at the 4th position of the piperidine ring are preferred by MAO-A, while those with substitution at the 3rd position are preferred by MAO-B. nih.gov

Modulation of Ion Channel and Transporter Functionality

The piperidine structure is a key component in many molecules that modulate the function of monoamine transporters, such as the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).

Dopamine Transporter (DAT): DAT is a primary target for cocaine and is crucial for regulating dopamine levels in the brain. doi.orgfrontiersin.org Inhibitors of DAT are being explored for their therapeutic potential. doi.org Piperidine derivatives, such as those related to N-[1-(2-benzo(b)thiophenyl)cyclohexyl]piperidine ([3H]BTCP), have been shown to bind to the dopamine uptake complex. nih.gov Some piperidine-based compounds act as allosteric inhibitors, binding to a site different from the dopamine recognition site. nih.gov

Norepinephrine Transporter (NET): NET is responsible for the reuptake of norepinephrine from the synapse. nih.gov Structure-activity relationship studies of 4-(4-chlorophenyl)piperidine (B1270657) analogues have led to the identification of potent NET inhibitors. nih.gov Depending on the stereochemistry of the piperidine ring, these compounds can show selectivity for NET over DAT and SERT. For example, one such compound displayed a low nanomolar Ki for NET with significantly lower potency at DAT and SERT, making it a useful tool for studying NET-related functions. nih.gov

Serotonin Transporter (SERT): SERT terminates serotonergic signaling by reuptake of serotonin. nih.gov The stereochemistry of piperidine-based monoamine transporter inhibitors can also dictate selectivity for SERT. nih.gov Certain isomers of 3,4-disubstituted piperidines have been found to exhibit SERT or SERT/NET selectivity. nih.gov

Allosteric Modulation Studies of Target Proteins

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, offering a more subtle way to control receptor activity.

The concept of allosteric modulation has been applied to various targets relevant to piperidine-containing compounds. For instance, at the M4 muscarinic receptor, allosteric potentiators have been identified that enhance the affinity and efficacy of the natural ligand, acetylcholine. nih.gov Similarly, for the serotonin 5-HT2C receptor, positive allosteric modulators (PAMs) based on a 4-alkylpiperidine-2-carboxamide scaffold have been designed to restore diminished receptor signaling. nih.govutmb.edu In the context of the dopamine transporter, allosteric effects have been observed with small molecules binding to secondary sites, which provides a basis for designing allosteric modulators that offer better control over transporter function. nih.gov

Biophysical Characterization of Ligand-Receptor Complexes

Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are essential for characterizing the thermodynamics and kinetics of ligand-receptor interactions. nih.govcaymanchem.comnih.gov

Surface Plasmon Resonance (SPR): SPR measures changes in the refractive index at a sensor surface to monitor binding events in real-time. It provides data on association (kon) and dissociation (koff) rate constants, which are used to calculate the binding affinity (KD). caymanchem.com High-throughput SPR systems can efficiently screen and characterize the interactions of small molecules, like piperidine derivatives, with their protein targets. caymanchem.com

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. nih.govnih.gov This allows for the determination of the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction. These thermodynamic parameters provide a complete picture of the binding forces driving the interaction between a ligand and its target protein. nih.gov

While specific SPR or ITC data for 4-(cyclopentylmethoxy)piperidine is not publicly available, these techniques are routinely used to characterize the binding of new chemical entities, including piperidine-based compounds, to their molecular targets. nih.govcaymanchem.com

Computational Chemistry and Molecular Modeling of 4 Cyclopentylmethoxy Piperidine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental in characterizing the electronic structure and predicting the reactivity of 4-(Cyclopentylmethoxy)piperidine. These methods can elucidate key molecular properties that govern its behavior.

Key Parameters from Quantum Chemical Calculations:

ParameterSignificance for this compound
HOMO-LUMO Gap The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For instance, a related study on a nicotinonitrile derivative reported an energy gap of 3.08 eV, indicating significant chemical reactivity and potential biological activity. researchgate.net
Molecular Electrostatic Potential (MEP) MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting non-covalent interactions with target proteins. For example, in a study of a tetrahydrothienopyridine derivative, the most electrophilic sites were found at specific carbon, sulfur, and oxygen atoms, while the most nucleophilic site was the piperidine (B6355638) ring's nitrogen atom. mdpi.com
Mulliken Charges This analysis provides the partial charge on each atom in the molecule, offering a quantitative measure of the electronic distribution and helping to understand intermolecular interactions. nih.gov
Global and Local Reactivity Descriptors Parameters like chemical hardness, softness, and electrophilicity index, derived from HOMO and LUMO energies, provide a quantitative measure of the molecule's reactivity. Local descriptors pinpoint the most reactive sites within the molecule. mdpi.com

Ligand-Based Drug Design Approaches (e.g., CoMFA, CoMSIA) for SAR Elucidation

In the absence of a known 3D structure of the biological target, ligand-based drug design methods are invaluable. These approaches utilize a set of molecules with known activities to build a model that predicts the activity of new compounds.

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR (Quantitative Structure-Activity Relationship) techniques that correlate the 3D steric and electrostatic fields of a series of molecules with their biological activities. For a series of this compound analogs, these methods could:

Identify the key steric and electronic features of the cyclopentylmethoxy and piperidine moieties that are crucial for biological activity.

Guide the modification of the scaffold to enhance potency and selectivity. For instance, structure-activity relationship (SAR) studies on related piperidine derivatives have shown that modifications to the piperidine nitrogen can significantly alter binding affinity and selectivity for transporters like the dopamine (B1211576) transporter (DAT). nih.gov

Structure-Based Drug Design (SBDD) Utilizing X-ray Crystallography and Cryo-EM Data of Target Proteins

When the three-dimensional structure of a target protein is available, either through X-ray crystallography or cryo-electron microscopy (cryo-EM), structure-based drug design (SBDD) becomes a powerful tool. This approach involves designing ligands that can fit optimally into the target's binding site.

For this compound, if its target were known and its structure determined, SBDD could be used to:

Visualize the binding pocket: Understand the specific amino acid residues that interact with the ligand. umich.edunih.gov

Design novel analogs: Propose modifications to the this compound scaffold to improve interactions with the target, such as forming additional hydrogen bonds or hydrophobic interactions. umich.edunih.gov The design of new analogs often involves replacing or modifying parts of the molecule to enhance these interactions. umich.edu

Improve metabolic stability: X-ray structures can reveal metabolic liabilities, guiding the design of more stable compounds. nih.gov

Molecular Docking and Dynamics Simulations of this compound with Target Macromolecules

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For this compound, docking studies can:

Predict its binding mode and affinity to a specific target protein. nih.gov

Identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site. nih.gov

Screen large virtual libraries of compounds to identify potential new ligands based on their predicted binding scores. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into its stability and conformational changes. nih.govrsc.org For the this compound-target complex, MD simulations can:

Assess Binding Stability: By monitoring parameters like the root-mean-square deviation (RMSD) of the ligand and protein backbone, the stability of the binding pose predicted by docking can be evaluated. researchgate.netmdpi.com

Analyze Conformational Flexibility: The root-mean-square fluctuation (RMSF) can reveal the flexibility of different regions of the protein upon ligand binding. mdpi.com

Calculate Binding Free Energy: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy of the complex, providing a more accurate prediction of binding affinity. samipubco.com

Pharmacophore Modeling and Virtual Screening for Novel Ligands

A pharmacophore model represents the essential steric and electronic features that a molecule must possess to bind to a specific target. nih.gov

Pharmacophore Model Generation: A pharmacophore model can be generated based on a known active ligand like this compound or from the ligand-binding site of a target protein. nih.gov This model typically includes features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

Virtual Screening: The generated pharmacophore model can then be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features. nih.govnih.gov This is an efficient way to identify new potential ligands with diverse chemical scaffolds. medchemexpress.com

In Silico Prediction of ADMET Properties (excluding human clinical relevance)

Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound in the early stages of drug discovery. mdpi.com For this compound, in silico ADMET prediction can provide valuable information on its drug-like properties.

Predicted ADMET Properties of Piperidine Derivatives:

PropertyPrediction MethodSignificance
Lipinski's Rule of Five Calculation of molecular weight, logP, hydrogen bond donors, and hydrogen bond acceptors. mdpi.comPredicts oral bioavailability.
Aqueous Solubility Various computational models.Affects absorption and formulation.
Blood-Brain Barrier (BBB) Permeation Models based on physicochemical properties.Important for CNS-acting drugs.
CYP450 Inhibition QSAR models for different cytochrome P450 isoforms.Predicts potential for drug-drug interactions.
Hepatotoxicity Models based on structural alerts.Early identification of potential liver toxicity.
Carcinogenicity/Mutagenicity Models based on structural fragments.Early safety assessment.

Preclinical Pharmacological Evaluation of 4 Cyclopentylmethoxy Piperidine Analogues in Vitro and Non Human in Vivo Studies

In Vivo Preclinical Animal Models for Target Engagement and Proof-of-Concept

Information regarding in vivo preclinical animal models specifically investigating target engagement and proof-of-concept for "4-(Cyclopentylmethoxy)piperidine" is not available in the current body of scientific literature. Studies on analogous piperidine (B6355638) structures have been conducted in various animal models for a range of therapeutic targets; however, data directly pertaining to the this compound structure is absent.

Pharmacokinetic Profiling in Preclinical Species (e.g., metabolic stability in microsomes, plasma protein binding, brain penetration)

Detailed pharmacokinetic profiling data for "this compound" in preclinical species, including metabolic stability in microsomes, plasma protein binding, and brain penetration, has not been reported in the accessible scientific literature. Such studies are crucial in the preclinical phase to assess the drug-like properties of a compound.

Biomarker Identification and Validation in Preclinical Research Models (non-human)

The identification and validation of biomarkers in non-human preclinical research models are essential for tracking the pharmacological effects of a new chemical entity. However, there is no information available in the scientific literature regarding biomarker studies conducted for "this compound".

Advanced Methodologies in 4 Cyclopentylmethoxy Piperidine Research

Metabolite Identification and Profiling in Preclinical Species (non-human)

Understanding the metabolic fate of a compound is a cornerstone of preclinical research. In vitro and in vivo studies in various animal species are conducted to identify major metabolites and metabolic pathways. This information is critical for interpreting pharmacology, toxicology data, and predicting human metabolism.

Commonly, studies utilize liver microsomes or hepatocytes from preclinical species such as rats, dogs, and monkeys to map metabolic pathways in vitro. flinders.edu.aunih.gov These systems contain the primary drug-metabolizing enzymes, including cytochrome P450s (CYPs). nih.gov For piperidine-containing compounds, N-dealkylation and oxidation are frequently observed metabolic transformations. nih.govnih.gov

For instance, studies on other piperidine (B6355638) derivatives have shown significant species differences in metabolism. In research on 4-benzamido-1-[4-(indol-3-yl)-4-oxobutyl]piperidine, N-dealkylation was the primary metabolic route in monkeys, yielding 4-benzamidopiperidine. nih.gov In contrast, rats predominantly produced a hydroxylated metabolite. nih.gov Similarly, investigations into 4-[4-(p-chlorobenzoyl)piperidino]-4'-fluorobutyrophenone in rats identified N-dealkylation to 4-(p-chlorobenzoyl)piperidine as a major pathway, followed by oxidation to form 4-(p-chlorobenzoyl)-2-piperidone. nih.gov

These examples highlight the likely metabolic vulnerabilities of the 4-(Cyclopentylmethoxy)piperidine structure. The ether linkage and the cyclopentyl and piperidine rings are all potential sites for oxidative metabolism. Metabolite identification (MetID) studies, typically employing high-resolution mass spectrometry (HRMS), would be essential to elucidate the specific biotransformations in species like rats and dogs. nih.gov

Table 1: Representative Metabolic Pathways for Piperidine-Containing Compounds in Preclinical Species

Parent CompoundSpeciesMajor Metabolic Pathway(s)Key Metabolite(s)Reference(s)
4-benzamido-1-[4-(indol-3-yl)-4-oxobutyl]piperidineMonkeyN-dealkylation4-benzamidopiperidine nih.gov
4-benzamido-1-[4-(indol-3-yl)-4-oxobutyl]piperidineRatAromatic Hydroxylation4-benzamido-1-[4-(5-hydroxyindol-3-yl)-4-oxobutyl]piperidine nih.gov
4-[4-(p-chlorobenzoyl)piperidino]-4'-fluorobutyrophenoneRatN-dealkylation, Oxidation4-(p-chlorobenzoyl)piperidine, 4-(p-chlorobenzoyl)-2-piperidone nih.gov

Development of Chemical Biology Tools and Probes Derived from this compound (e.g., photoaffinity labels)

To identify the specific protein targets of a bioactive molecule, chemical biology tools are indispensable. Probes derived from the compound of interest are designed to enable target engagement, enrichment, and identification. sigmaaldrich.com Photoaffinity labeling is a powerful technique where a photolabile group, such as a diazirine, is incorporated into the molecule's structure. nih.gov

Upon irradiation with UV light, the diazirine forms a highly reactive carbene that covalently crosslinks the probe to its binding partner, allowing for subsequent identification via proteomics. nih.govbeilstein-journals.org The design of such a probe for this compound would involve synthetic modification to append a diazirine-containing moiety, often alongside a tag (like biotin (B1667282) or an alkyne) for enrichment and detection. The position of the photolabile group must be carefully chosen to minimize disruption of the key interactions with the target protein.

Research on other piperidine-based compounds illustrates this approach. For example, photoaffinity labels have been developed from piperidine-based dopamine (B1211576) transporter (DAT) ligands to map the ligand-binding site. nih.gov These studies involve synthesizing analogs with photolabile groups and demonstrating that they retain high affinity for the target and can be used to specifically label the protein of interest. nih.gov

Application of Proteomics and Metabolomics to Elucidate Biological Pathways Modulated by this compound

Beyond identifying direct binding partners, it is crucial to understand the broader impact of a compound on cellular pathways. Proteomics and metabolomics are global approaches used to measure changes in protein and metabolite levels, respectively, following compound treatment.

Chemical proteomics can be used in conjunction with the probes described in section 7.2 to identify target proteins. nih.gov In a typical workflow, cells or lysates are treated with a tagged probe derived from this compound. After covalent labeling (e.g., via photo-crosslinking), the tagged protein-probe complexes are enriched (e.g., using streptavidin beads if a biotin tag is used) and the captured proteins are identified by mass spectrometry. This provides an unbiased view of the compound's direct interactome. nih.gov

Untargeted metabolomics, often using LC-MS/MS, can reveal how this compound alters cellular metabolism. nih.gov By comparing the metabolic profiles of vehicle-treated versus compound-treated cells or tissues, researchers can identify biochemical pathways that are significantly perturbed. This can provide critical insights into the compound's mechanism of action and potential downstream effects. Computational tools are then used to map these changes onto known metabolic networks to generate hypotheses about the compound's biological function. nih.gov

Imaging Techniques (e.g., PET ligands for non-human research)

Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the quantitative visualization of biological processes in vivo. The development of a PET ligand based on this compound would enable studies of its distribution, target engagement, and pharmacokinetics in the brains of living non-human subjects. nih.gov

The process involves radiolabeling the compound or a close analog with a short-lived positron-emitting isotope, most commonly carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F). nih.govnih.gov The synthesis requires a suitable precursor molecule that can be rapidly and efficiently radiolabeled. For example, a desmethyl precursor could be used for ¹¹C-methylation, or a precursor with a suitable leaving group could be used for ¹⁸F-fluorination. nih.gov

Once synthesized, the radioligand is evaluated in preclinical species, such as rodents and non-human primates. nih.gov PET imaging studies can determine key properties such as blood-brain barrier penetration, distribution in different brain regions, and specific binding to its target, which is often demonstrated by displacement with a non-radiolabeled blocking agent. nih.govnih.gov

Table 2: Example Characteristics of a Piperidine-Scaffold-Based PET Ligand for Non-Human Research

CharacteristicDescriptionExample Value/FindingReference(s)
Radiochemical YieldThe percentage of radioactivity incorporated into the final product.7 ± 3% nih.gov
Molar ActivityThe amount of radioactivity per mole of compound, indicating its potency for imaging.High molar activity is desirable to minimize pharmacological effects. nih.gov
Brain UptakeThe amount of radioligand that crosses the blood-brain barrier.~1% of injected dose per gram of tissue. nih.gov
Specific BindingBinding to the target of interest, demonstrated by blocking studies.Time-dependent accumulation in target-rich regions. nih.gov
In Vivo MetabolismStability of the radioligand against metabolism in the body.Minimal radiometabolites found in the brain. nih.gov

Future Directions and Translational Research Potential Excluding Human Clinical Application

Exploration of Novel Therapeutic Targets for 4-(Cyclopentylmethoxy)piperidine Derivatives (non-human, non-clinical)

The initial step in unlocking the therapeutic potential of this compound derivatives would involve comprehensive screening to identify and validate novel biological targets. This exploration would be foundational, guiding all subsequent research and development efforts. The process typically involves a combination of in silico, in vitro, and in vivo non-human studies.

Target Identification Strategies:

A crucial aspect of modern drug discovery is the identification of the specific biological molecules (e.g., enzymes, receptors, ion channels) with which a compound interacts to elicit a physiological response. For novel compounds like derivatives of this compound, a multi-pronged approach to target identification would be essential.

Phenotypic Screening: This classical approach involves testing the compound in various cell-based or whole-organism (non-human) models of disease to observe a desired physiological effect. Once an effect is confirmed, subsequent studies are conducted to deconvolute the mechanism of action and identify the specific molecular target.

Affinity-Based Methods: Techniques such as chemical proteomics can be employed to isolate the protein targets that physically bind to a derivatized version of this compound.

Computational Target Prediction: In silico methods, leveraging databases of known drug-target interactions and the three-dimensional structure of the compound, can predict potential biological targets. These predictions would then require experimental validation.

Potential (Hypothetical) Therapeutic Areas for Exploration:

Given the prevalence of the piperidine (B6355638) scaffold in neurologically active agents, a primary area of investigation for this compound derivatives could be central nervous system (CNS) disorders. cymitquimica.com The lipophilic cyclopentylmethoxy group may influence blood-brain barrier permeability, a key factor for CNS-targeting compounds.

Another avenue for exploration could be in the realm of metabolic diseases or inflammatory conditions, where piperidine-containing molecules have also shown promise. The specific substitution pattern of this compound would likely result in a unique pharmacological profile compared to other piperidine derivatives.

Table 1: Illustrative Examples of Potential Non-Human, Non-Clinical Therapeutic Target Classes for this compound Derivatives

Therapeutic AreaPotential Target ClassRationale for Exploration
Neurological Disorders G-protein coupled receptors (GPCRs)Many CNS drugs target GPCRs; the piperidine motif is common in such agents.
Ion ChannelsModulation of ion channels is a key mechanism in neuronal excitability.
Enzyme Inhibitors (e.g., kinases)Dysregulation of enzymatic activity is implicated in various neurodegenerative models.
Metabolic Diseases Nuclear ReceptorsThese receptors regulate gene expression involved in metabolism.
TransportersModulation of nutrient or metabolite transporters can impact metabolic homeostasis.
Inflammatory Conditions Cytokine ReceptorsBlocking inflammatory signaling pathways.
Pro-inflammatory EnzymesInhibiting the production of inflammatory mediators.

Strategic Lead Optimization and Pre-development Research for Advanced Analogues

Following the identification of a promising lead compound derived from this compound with activity at a validated target, the next critical phase is lead optimization. This iterative process involves the systematic chemical modification of the lead structure to improve its pharmacological and pharmacokinetic properties. The goal is to develop an advanced analogue with an optimal balance of potency, selectivity, and drug-like characteristics suitable for further pre-development studies.

Key Aspects of Lead Optimization:

Structure-Activity Relationship (SAR) Studies: Medicinal chemists would synthesize a library of analogues by modifying the cyclopentylmethoxy group, the piperidine ring, and the nitrogen substituent. These analogues would be tested to understand how structural changes affect biological activity. For instance, altering the size of the cycloalkyl group or introducing substituents on the piperidine ring could significantly impact potency and selectivity.

Improvement of ADME Properties: A major focus of lead optimization is to enhance the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the compound. This involves designing analogues with better metabolic stability, appropriate solubility, and optimal membrane permeability, which are crucial for achieving desired exposure in non-human in vivo models.

Selectivity Profiling: To minimize potential off-target effects, advanced analogues would be screened against a panel of related and unrelated biological targets. The aim is to develop a compound that interacts with high specificity with the intended therapeutic target.

Pre-development Research:

Once an optimized lead candidate is identified, it would undergo a series of pre-development studies to assess its potential for further development. These non-clinical studies include:

In vivo Efficacy Models: Testing the lead candidate in established non-human models of the target disease to demonstrate its therapeutic potential.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Establishing a relationship between the concentration of the drug in the body over time and its pharmacological effect in non-human models.

Early Safety Assessment: Preliminary non-clinical toxicology studies to identify any potential liabilities.

Table 2: Illustrative Strategies for Lead Optimization of this compound Analogues

Optimization GoalIllustrative Chemical ModificationsDesired Outcome
Enhance Potency Vary cycloalkyl ring size (e.g., cyclobutyl, cyclohexyl)Increased binding affinity to the target
Introduce substituents on the piperidine ringOptimize interactions with the target's binding pocket
Improve Metabolic Stability Introduce fluorine atoms at metabolically labile positionsBlock sites of metabolic attack
Modify the ether linkageReduce susceptibility to enzymatic cleavage
Increase Selectivity Fine-tune the stereochemistry of the moleculeEnhance specific interactions with the primary target over off-targets

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) has revolutionized many aspects of drug discovery, and these technologies would be invaluable in advancing the research of this compound derivatives. AI/ML can accelerate the design-test-learn cycle of lead optimization and help in predicting the properties of novel compounds before they are synthesized.

Applications of AI/ML:

Generative Models for de novo Design: AI algorithms can be trained on large datasets of known bioactive molecules to generate novel chemical structures, including new piperidine derivatives, that are predicted to have high affinity for a specific target.

Predictive Modeling for ADME and Toxicity: ML models can be developed to predict the ADME properties and potential toxicity of virtual compounds. This allows for the in silico screening of large numbers of potential analogues, prioritizing the synthesis of those with the most promising predicted profiles.

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML-based QSAR models can be built to correlate the structural features of this compound analogues with their biological activity. These models can provide insights into the key structural determinants of potency and guide the design of more effective compounds.

Table 3: Hypothetical Application of AI/ML in the Development of this compound Derivatives

AI/ML ApplicationDescriptionPotential Impact on Research
De Novo Design Use of generative adversarial networks (GANs) or recurrent neural networks (RNNs) to propose novel piperidine-based structures.Rapid exploration of a vast chemical space to identify novel and potent analogues.
Property Prediction Development of ML models to predict solubility, permeability, metabolic stability, and off-target activity.Prioritization of synthetic efforts on compounds with a higher probability of success.
Image-Based Screening Application of deep learning to analyze images from high-content screening assays to identify subtle phenotypic changes.Enhanced throughput and a more nuanced understanding of compound effects in cell-based models.

Challenges and Opportunities in Advancing this compound Research

Advancing the research of any new chemical entity, including this compound, is fraught with challenges, but these are often counterbalanced by significant opportunities.

Challenges:

Synthesis of Analogues: The development of efficient and stereoselective synthetic routes to a diverse range of analogues can be a significant hurdle. For piperidine derivatives, controlling the stereochemistry is often crucial for biological activity and can be synthetically challenging.

Achieving Desired Selectivity: The piperidine scaffold is present in many drugs that act on a wide variety of targets. cymitquimica.com A key challenge would be to engineer derivatives of this compound that are highly selective for a single target to avoid unwanted side effects.

Blood-Brain Barrier Penetration: If the intended targets are within the CNS, optimizing the physicochemical properties of the analogues to ensure adequate penetration of the blood-brain barrier while avoiding rapid efflux is a major challenge.

Lack of Existing Research: The primary challenge for this specific compound is the current absence of a substantial body of published research, which means that any new research program would be starting from a very early exploratory phase.

Opportunities:

Chemical Novelty: As this compound is not a widely studied scaffold, its derivatives represent a novel area of chemical space with the potential for discovering new mechanisms of action and first-in-class therapeutics.

Leveraging the Piperidine Scaffold: The well-established importance of the piperidine motif in medicinal chemistry provides a strong foundation for the design of new drugs. cymitquimica.com A vast body of literature on the synthesis and biological activities of other piperidine derivatives can inform the research on this specific compound.

Application of Modern Drug Discovery Technologies: The availability of advanced technologies such as high-throughput screening, AI/ML-driven design, and sophisticated in vivo non-human models provides an unprecedented opportunity to accelerate the discovery and development process.

Q & A

Basic: What are the common synthetic routes for preparing 4-(Cyclopentylmethoxy)piperidine, and what critical reaction conditions must be controlled to ensure high yield?

Answer:
The synthesis of this compound derivatives typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds like 4-methoxy-substituted piperidines are synthesized via Grignard reagent reactions under anhydrous conditions to prevent hydrolysis (e.g., reaction of 4-methylphenylmagnesium bromide with 4-methoxypiperidine) . Key conditions include:

  • Temperature control : Reactions often proceed at 0–5°C to minimize side reactions.
  • Solvent selection : Tetrahydrofuran (THF) or dichloromethane (DCM) is used for their inertness and ability to dissolve polar intermediates.
  • Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Advanced: How can researchers optimize the synthesis of this compound using continuous flow reactors, and what parameters significantly influence yield and purity?

Answer:
Continuous flow reactors enhance synthesis efficiency by improving heat transfer and reducing reaction times. For similar piperidine derivatives, optimization involves:

  • Residence time adjustment : Shorter times (e.g., 10–30 minutes) reduce decomposition of sensitive intermediates.
  • Catalyst loading : Heterogeneous catalysts (e.g., Pd/C) improve selectivity and recyclability.
  • Pressure control : Elevated pressure (1–3 bar) stabilizes volatile reagents .
    Validation via HPLC and NMR ensures product consistency, with yields exceeding 80% under optimized conditions .

Basic: What spectroscopic and chromatographic techniques are recommended for characterizing this compound, and how do they confirm structural integrity?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identifies proton environments (e.g., cyclopentylmethoxy protons at δ 3.5–4.0 ppm, piperidine ring protons at δ 1.5–2.5 ppm).
    • ¹³C NMR : Confirms carbon backbone, including quaternary carbons in the cyclopentyl group .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]+ for C₁₅H₂₇NO₂ at m/z 254.2121) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>98%) using C18 columns and UV detection at 210–254 nm .

Advanced: In studies observing contradictory biological activities of this compound derivatives, what methodological approaches can resolve these discrepancies?

Answer:
Contradictions may arise from variations in stereochemistry, impurity profiles, or assay conditions. Mitigation strategies include:

  • Chiral separation : Use chiral HPLC or supercritical fluid chromatography (SFC) to isolate enantiomers and test their individual activities .
  • Dose-response studies : Establish EC₅₀/IC₅₀ curves to clarify potency differences across studies .
  • Batch-to-batch analysis : Compare NMR and LC-MS data to rule out synthetic impurities (e.g., residual solvents or byproducts) .

Advanced: What computational methods are employed to predict the binding affinity of this compound with target enzymes, and how do these predictions align with experimental data?

Answer:

  • Molecular docking (AutoDock/Vina) : Models ligand-enzyme interactions (e.g., hydrogen bonding with catalytic residues).
  • Molecular Dynamics (MD) simulations : Assess binding stability over 100-ns trajectories using AMBER or GROMACS .
  • Free energy calculations (MM/PBSA) : Quantify binding energy (ΔG) to correlate with experimental IC₅₀ values.
    Discrepancies >1 kcal/mol may indicate unaccounted solvation effects or protein flexibility .

Basic: What are the known pharmacological properties of piperidine derivatives similar to this compound, and how do structural modifications influence these properties?

Answer:
Piperidine derivatives exhibit diverse activities:

  • Antimicrobial : Substitutions like nitro or trifluoromethyl groups enhance bacterial membrane disruption .
  • CNS modulation : Cyclopentylmethoxy groups improve blood-brain barrier penetration for neuroactive compounds .
  • Enzyme inhibition : Methoxy groups at the 4-position increase selectivity for kinase targets (e.g., CDK2) .
    Structure-activity relationship (SAR) studies show that bulkier substituents reduce solubility but improve target affinity .

Advanced: How do variations in the cyclopentylmethoxy substituent affect the physicochemical properties of this compound, and what experimental strategies can quantify these effects?

Answer:

  • LogP measurement : Shake-flask or HPLC methods quantify lipophilicity. Cyclopentylmethoxy increases LogP by ~1.5 units compared to methoxy .
  • Solubility testing : Use nephelometry in buffered solutions (pH 1.2–7.4) to assess aqueous solubility.
  • Thermal analysis (DSC/TGA) : Determine melting points and decomposition temperatures, which correlate with crystalline stability .

Basic: What safety precautions are essential when handling this compound in laboratory settings, based on analogous piperidine compounds?

Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates .
  • Spill management : Neutralize acidic byproducts with sodium bicarbonate and adsorb spills with vermiculite .
  • Storage : Keep in airtight containers under nitrogen at –20°C to prevent oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.